9-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
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Description
9-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a useful research compound. Its molecular formula is C23H29N5 and its molecular weight is 375.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial properties
Mode of Action
It’s known that similar compounds interact with their targets by inhibiting bacterial growth The compound may bind to specific receptors or enzymes in the microbial cells, disrupting their normal function and leading to cell death
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbial cells, such as dna replication, protein synthesis, or cell wall synthesis . This interference could inhibit the growth and proliferation of the microbial cells, leading to their death.
Result of Action
Based on its potential antimicrobial activity, it’s plausible that the compound could lead to the death of microbial cells by disrupting their essential biochemical processes
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives, to which this compound belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the quinazoline derivative .
Cellular Effects
Some quinazoline derivatives have been found to exhibit antimicrobial activity, suggesting that they may influence cell function
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
9-(4-ethylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5/c1-3-26-13-15-27(16-14-26)23-19-11-7-8-12-20(19)24-22-21(17(2)25-28(22)23)18-9-5-4-6-10-18/h4-6,9-10H,3,7-8,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUJKDTUFWRPGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3CCCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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